molecular formula C17H22I3N3O8 B1672082 Iopamidol CAS No. 60166-93-0

Iopamidol

Katalognummer: B1672082
CAS-Nummer: 60166-93-0
Molekulargewicht: 777.1 g/mol
InChI-Schlüssel: XQZXYNRDCRIARQ-LURJTMIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Iopamidol ist ein nicht-ionisches, niedrig-osmolarisches jodhaltiges Kontrastmittel, das von Bracco Diagnostics entwickelt wurde. Es wird häufig in der medizinischen Bildgebung verwendet, insbesondere für die Angiographie im gesamten Herz-Kreislauf-System. This compound ist in verschiedenen Konzentrationen erhältlich, die von 200 bis 370 mgI/mL reichen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Iopamidol umfasst mehrere Schritte. Ein gängiges Verfahren umfasst die Reaktion einer Verbindung mit einem Acylierungsmittel wie (S)-2-(Acetyloxy)propionylchlorid in einem Reaktionsmedium. Es folgt die Hydrolyse mit einer wässrigen Lösung bei einem pH-Wert von 0 bis 7 unter Verwendung von Wasser oder einer verdünnten alkalischen Lösung wie Natriumhydroxid oder Kaliumhydroxid. Der Zwischenstoff wird dann einer alkalischen Hydrolyse unterzogen, um die (S)-2-(Hydroxy)propionylgruppe wiederherzustellen, wodurch this compound entsteht .

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt typischerweise in einer Eintopfsynthese ohne Zwischenisolierung. Diese Methode ist vorteilhaft, da sie den Bedarf an Lösungsmittelrückgewinnung und -recycling reduziert, wodurch die Ausbeute erhöht und die Wirtschaftlichkeit gesteigert wird .

Analyse Chemischer Reaktionen

Degradation Mechanisms

Iopamidol undergoes various degradation reactions under different conditions, including photodegradation and oxidation processes. The primary mechanisms identified include:

  • Photodegradation : this compound can be degraded by ultraviolet (UV) irradiation. Studies have shown that the degradation rate increases with higher UV intensity and lower initial concentrations of this compound. The process follows pseudo-first-order kinetics, with hydroxylation and deiodination being significant pathways for degradation .

  • Oxidative Degradation : The compound can also be effectively degraded using advanced oxidation processes (AOPs), such as:

    • Iron-Activated Persulfate Oxidation : This method involves using ferrous ions to activate persulfate, generating sulfate radicals that oxidize this compound. The degradation rate is influenced by factors such as pH, temperature, and the concentration of persulfate and ferrous ions. Optimal conditions for this compound degradation were found at a pH of 3.0 and a temperature of 45 °C, achieving a degradation rate of 0.1266 min10.1266\text{ min}^{-1} under specific concentrations .

    • UV/Hydrogen Peroxide : Another effective method involves UV light combined with hydrogen peroxide, which generates hydroxyl radicals that attack the this compound molecule .

Reaction Pathways

The degradation pathways of this compound involve several steps:

  • Initial Hydroxylation : Hydroxyl radicals (OH\cdot OH) react with this compound, leading to hydroxylated derivatives.

  • Deiodination : The release of iodide ions occurs as iodine atoms are removed from the aromatic ring structure during oxidation processes.

  • Formation of Intermediate Products : Various transformation products have been identified during these reactions, including:

    • TP651

    • TP667

    • TP541

    • TP557

    • TP705

    • TP631

    • TP661

    • TP735

These products arise from sequential reactions involving hydroxylation and further oxidation or deacetylation processes .

Kinetics of Degradation

The kinetics of this compound degradation have been studied under various conditions:

ProcessRate Constant (min1\text{min}^{-1})Optimal Conditions
UV IrradiationVaries with intensityLow concentration, high intensity
Iron-Activated Persulfate0.12660.1266pH 3.0, Temperature 45 °C
UV/Hydrogen PeroxideNot specifiedVaries with concentration

The studies indicate that the degradation rates can significantly vary based on operational parameters such as pH, temperature, and concentration of reactants.

Environmental Impact and Implications

The environmental persistence of this compound poses challenges in wastewater treatment due to its resistance to conventional methods. Research highlights that while advanced oxidation processes can effectively degrade this compound, the formation of iodinated disinfection by-products (I-DBPs) during subsequent chlorination processes raises concerns regarding water safety .

Wissenschaftliche Forschungsanwendungen

Medical Imaging

Computed Tomography (CT) Scans:
Iopamidol is extensively used in CT imaging to improve the contrast of blood vessels, organs, and tissues. It is injected intravenously before scanning, allowing radiologists to obtain detailed images essential for diagnosing conditions like tumors, injuries, and infections. The agent enhances the visibility of structures by increasing x-ray absorption in areas where it accumulates.

Angiography:
In angiographic procedures, this compound is injected directly into blood vessels to visualize vascular abnormalities such as blockages and aneurysms. This application is critical for guiding interventional procedures like stenting or embolization.

Pharmacokinetics and Safety

This compound exhibits a pharmacokinetic profile characterized by rapid distribution and elimination. Studies indicate that approximately 35-40% of the administered dose is excreted within 60 minutes post-injection, with over 90% excreted within 72-96 hours in patients with normal renal function . Its low osmolality minimizes the risk of adverse reactions, making it safer for patients with pre-existing health conditions .

MRI Applications

Recent research has explored this compound's potential as a chemical exchange saturation transfer (CEST) agent in magnetic resonance imaging (MRI). It has been shown to enhance imaging capabilities by providing pH mapping in renal studies and improving contrast in combined MRI and CT protocols . This expands its utility beyond traditional x-ray applications.

Study on Efficacy and Safety

A multicenter study compared this compound-370 with iodixanol-320 during contrast-enhanced multidetector-row computed tomography (CE-MDCT). The results indicated that this compound-370 provided significantly greater enhancement during the arterial phase while maintaining comparable safety profiles regarding heart rate changes .

Safety Evaluation in Peripheral Arteriography

A clinical evaluation involving ten patients undergoing peripheral arteriography assessed the safety and tolerance of this compound. All participants reported only mild sensations during injection, indicating a favorable safety profile .

Table 1: Pharmacokinetic Properties of this compound

ParameterValue
Elimination Half-LifeApproximately 2 hours
Cumulative Urinary Excretion35-40% at 60 min
80-90% at 8 hrs
90%+ at 72-96 hrs
Renal Visualization Time30-60 seconds post-injection
StabilityStable in solution

Table 2: Comparison of Contrast Enhancement

Contrast AgentArterial Phase HUPortal Venous Phase HU
This compound-370Higher (301.3 ± 80.2)Similar
Iodixanol-320Lower (273.6 ± 65.9)Similar

Wirkmechanismus

Iopamidol functions as a radiographic contrast agent by opacifying vessels and anatomical structures in the path of the flow of the contrast media. This opacification enhances the visibility of these structures during imaging procedures. The compound’s nonionic and low-osmolar properties contribute to its effectiveness and safety profile .

Vergleich Mit ähnlichen Verbindungen

  • Iohexol
  • Iomeprol
  • Iopromide

Comparison: Iopamidol is unique due to its nonionic and low-osmolar properties, which reduce the risk of adverse reactions compared to high-osmolar iodinated contrast agents. Studies have shown that iohexol and iomeprol are more effectively biotransformed in comparison to this compound, highlighting its stability and persistence in biological systems .

Biologische Aktivität

Iopamidol is a nonionic, low-osmolar iodinated contrast agent commonly used in medical imaging, particularly in computed tomography (CT) and angiography. Despite its widespread application, recent studies have highlighted significant biological activities and potential adverse effects associated with its use, particularly concerning nephrotoxicity and cellular interactions. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on renal function, and implications for clinical practice.

This compound's primary role as a contrast agent is to enhance the visibility of internal structures during imaging procedures. Its chemical structure includes an amide group that facilitates pH-dependent exchange rates, allowing it to serve as a pH-sensitive contrast agent in various environments, including tumor microenvironments . The compound's high water solubility and low toxicity profile make it an attractive option for medical imaging applications .

Overview

One of the most critical concerns regarding this compound is its association with renal toxicity. Studies have demonstrated that this compound can induce mitochondrial damage in renal epithelial cells, leading to impaired renal function. This effect is particularly pronounced in patients with preexisting kidney conditions .

Case Studies and Research Findings

  • Mitochondrial Damage : Research using human embryonic kidney cells (HEK293T) has shown that this compound treatment results in:
    • ATP depletion.
    • Reduced mitochondrial membrane potential.
    • Increased accumulation of reactive oxygen species (ROS) and superoxide levels .
    These findings suggest that this compound can compromise mitochondrial function, which is critical for cellular energy production.
  • Animal Studies : In vivo studies involving zebrafish larvae and killifish proximal tubules have corroborated these findings, indicating that mitochondrial dysfunction is a key mechanism underlying this compound-induced nephrotoxicity .
  • Clinical Implications : A retrospective analysis highlighted that patients with compromised renal function are at a higher risk for adverse effects when administered this compound. The study emphasized the need for careful monitoring of renal parameters post-administration to mitigate risks .

Pharmacokinetics and Distribution

This compound is characterized by rapid distribution within the body following intravenous administration. It typically reaches peak concentration in renal parenchyma within 30-60 seconds and provides optimal imaging contrast between 5 to 15 minutes post-injection . Importantly, this compound exhibits minimal protein binding and does not significantly cross the blood-brain barrier, reducing concerns regarding central nervous system toxicity .

Adverse Reactions

While generally well-tolerated, this compound can elicit hypersensitivity reactions in some patients. Reports indicate that anaphylactic reactions may occur, necessitating immediate medical intervention during imaging procedures . The incidence of such reactions underscores the importance of patient history review prior to administration.

Summary Table of Biological Effects

Biological Activity Observed Effects References
Mitochondrial DysfunctionATP depletion, increased ROS levels
Renal ToxicityImpaired renal function in at-risk populations
PharmacokineticsRapid renal uptake; minimal protein binding
Hypersensitivity ReactionsAnaphylaxis reported in some cases

Eigenschaften

IUPAC Name

1-N,3-N-bis(1,3-dihydroxypropan-2-yl)-5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQZXYNRDCRIARQ-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22I3N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1023158
Record name Iopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

777.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Very soluble in water, Very soluble in methanol. Practically insoluble in chloroform. Miscible with boiling ethanol
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

To test the hypothesis that iodinated contrast media may induce an elevation in serum potassium level, /contrast media was administered to rabbits and tested in-vitro according to four protocols./ Protocol A: After intravenous infusion of contrast media into six rabbits, alterations of potassium ion concentrations were measured. Protocol B: Fresh rabbit blood was mixed in vitro with contrast media, and the fluctuations in potassium were monitored over a 30-minute period. Protocol C: Similar to protocol B, except that blood from humans with no reaction to contrast media was used. For protocol A, blood potassium levels increased above baseline levels. The elevations were statistically significant (P < .05). For protocol B, diatrizoate and ioxaglate caused a gradual increase in blood potassium levels, but iopamidol did not. In protocol C, all three contrast media caused statistically significant elevation in potassium levels. The release of potassium was statistically significant at 5 minutes (P < .05 for diatrizoate and ioxaglate, and P < .01 for iopamidol). The mean release rates (+/- standard deviation) by means of linear regression analysis were 0.0190 mmol/min +/- 0.0112 with diatrizoate, 0.0159 mmol/min +/- 0.0057 with iopamidol, and 0.0088 mmol/min +/- 0.0033 with ioxaglate. Iodinated contrast media increase blood potassium levels causing release of potassium into intravascular spaces. This potassium release may play some role in contrast medium-induced adverse reactions., The synthesis of prostaglandins and other metabolic products of arachidonic acid (AA) was investigated in isolated perfused lungs of hamsters during the infusion of various concentrations of meglumine diatrizoate and iopamidol. Forty nmol of (14)C-AA was infused into the pulmonary circulation with radiographic contrast media (RCM), and prostaglandins, thromboxanes, and metabolites of lipoxygenases were analyzed from the nonrecirculating perfusion effluent. Arachidonate infusion increased the perfusion pressure. This pressor response was decreased by iopamidol ... The amount of radioactivity was decreased in the perfusion effluent and increased in lung lipids by iopamidol. ... Almost all arachidonate metabolites were decreased significantly by iopamidol when compared with hypertonic saline ...
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

White crystalline powder

CAS No.

60166-93-0, 66108-95-0
Record name Iopamidol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60166-93-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Iopamidol [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060166930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iopamidol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08947
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name iohexol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Iopamidol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1023158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-N,N'-bis[2-hydroxy-1-(hydroxymethyl)ethyl]-5-[(2-hydroxy-1-oxopropyl)amino]-2,4,6-triiodoisophthaldiamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.430
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name IOPAMIDOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR13W81H44
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

Decomposes at about 300 °C without melting
Record name Iopamidol
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8075
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iopamidol
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Iopamidol
Reactant of Route 3
Reactant of Route 3
Iopamidol
Reactant of Route 4
Iopamidol
Reactant of Route 5
Iopamidol
Reactant of Route 6
Iopamidol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.